4-Fluoro-2-methyl-DL-phenylglycine
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Overview
Description
4-Fluoro-2-methyl-DL-phenylglycine is a chemical compound with the molecular formula C9H10FNO2. It is a derivative of phenylglycine, where the phenyl ring is substituted with a fluorine atom at the fourth position and a methyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-DL-phenylglycine can be achieved through several methods, including nucleophilic substitution and reductive amination. One common synthetic route involves the nucleophilic substitution of a suitable precursor, such as 4-fluoro-2-methylbenzyl chloride, with glycine under basic conditions. The reaction typically requires a polar aprotic solvent, such as dimethylformamide, and a strong base, such as sodium hydroxide, to facilitate the substitution reaction.
Another method involves the reductive amination of 4-fluoro-2-methylbenzaldehyde with glycine in the presence of a reducing agent, such as sodium cyanoborohydride. This reaction is usually carried out in an aqueous or alcoholic solvent under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methyl-DL-phenylglycine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include ammonia, primary amines, and thiols. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, under basic conditions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-Fluoro-2-methyl-DL-phenylglycine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme-substrate interactions and as a probe to investigate the mechanisms of enzyme catalysis.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methyl-DL-phenylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methyl group on the phenyl ring can influence the compound’s binding affinity and specificity for these targets. The compound may act as an inhibitor or activator of enzyme activity, depending on the nature of the interaction. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-DL-phenylglycine: Similar structure but with the fluorine atom at the second position.
4-Fluoro-DL-phenylglycine: Similar structure but without the methyl group.
2-Methyl-DL-phenylglycine: Similar structure but without the fluorine atom.
Uniqueness
4-Fluoro-2-methyl-DL-phenylglycine is unique due to the presence of both the fluorine atom and the methyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity, binding affinity, and specificity for molecular targets, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-amino-2-(4-fluoro-2-methylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCULNOTXKQRTCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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